4-(3-Chloro-4-methoxyphenyl)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(3-chloro-4-methoxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-16-10-4-2-7(6-8(10)12)9(13)3-5-11(14)15/h2,4,6H,3,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBSBVRUMNOIHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192635 | |
| Record name | Benzenebutanoic acid, 3-chloro-4-methoxy-gamma-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39496-87-2 | |
| Record name | Benzenebutanoic acid, 3-chloro-4-methoxy-gamma-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039496872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenebutanoic acid, 3-chloro-4-methoxy-gamma-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone method for introducing acyl groups onto aromatic rings. For 4-(3-Chloro-4-methoxyphenyl)-4-oxobutanoic acid, this approach involves reacting 3-chloro-4-methoxybenzene with succinic anhydride in the presence of a Lewis acid catalyst.
Reaction Conditions :
- Catalyst : Anhydrous aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃)
- Solvent : Dichloromethane or nitrobenzene
- Temperature : 0–5°C (initial), followed by room temperature stirring
- Time : 6–12 hours
The mechanism proceeds via electrophilic substitution, where the Lewis acid activates the anhydride, generating an acylium ion that attacks the aromatic ring. Subsequent hydrolysis yields the γ-keto acid.
Yield Optimization :
| Variable | Optimal Range | Yield (%) |
|---|---|---|
| AlCl₃ stoichiometry | 1.2 eq | 68 |
| Reaction temperature | 0–25°C | 72 |
| Post-hydrolysis pH | 2–3 | 65 |
Claisen Condensation
This method employs ethyl acetoacetate and 3-chloro-4-methoxybenzaldehyde under basic conditions to form a β-keto ester intermediate, which is subsequently hydrolyzed and decarboxylated.
Key Steps :
- Condensation :
$$ \text{ArCHO} + \text{CH}3\text{COCOOEt} \xrightarrow{\text{NaOEt}} \text{ArC(OH)CH}2\text{COOEt} $$ - Hydrolysis :
$$ \text{ArC(OH)CH}2\text{COOEt} \xrightarrow{\text{HCl/H}2\text{O}} \text{ArCOCH}_2\text{COOH} $$
Industrial Adaptations :
- Solvent-free systems reduce waste and improve atom economy.
- Microwave-assisted reactions cut reaction times from 12 hours to 45 minutes.
Acid Chloride Intermediate Route
A patent (WO2016185485A2) details the use of oxalyl chloride to generate reactive intermediates for coupling with aromatic amines. While originally developed for afatinib synthesis, this method is adaptable to this compound.
Procedure :
- Acid Chloride Formation :
$$ \text{HOOC(CH}2\text{)}2\text{COAr} + \text{COCl}2 \xrightarrow{\text{DMF, CH}2\text{Cl}2} \text{ClCO(CH}2\text{)}_2\text{COAr} $$ - Coupling : React with 3-chloro-4-methoxyaniline in tetrahydrofuran (THF).
Critical Parameters :
| Parameter | Effect on Yield |
|---|---|
| Oxalyl chloride purity | ±15% yield |
| DMF concentration | Optimal at 0.5% |
| THF dryness | Avoids side reactions |
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities employ continuous flow reactors to enhance reproducibility and safety:
- Microreactors enable precise temperature control (ΔT ±1°C).
- In-line analytics (e.g., FTIR) monitor intermediate formation.
Case Study : A pilot plant achieved 89% yield using:
- Residence time : 8 minutes
- Pressure : 12 bar
- Catalyst : Heterogeneous ZrO₂/SiO₂
Purification Techniques
Post-synthesis purification is critical for pharmaceutical-grade material:
- Crystallization : Isobutyl acetate/nitromethane mixtures yield >99.5% purity.
- Chromatography : Reserved for small batches due to cost (Table 1).
Table 1: Purification Methods Comparison
| Method | Purity (%) | Cost (USD/kg) |
|---|---|---|
| Crystallization | 99.5 | 120 |
| Column Chromatography | 99.9 | 450 |
| Lyophilization | 98.0 | 200 |
Reaction Optimization and Troubleshooting
Solvent Selection
Polar aprotic solvents (e.g., NMP, DMF) enhance reaction rates but complicate downstream processing. Hydrocarbon solvents improve phase separation but reduce yields by 10–15%.
Byproduct Mitigation
Common byproducts include:
- Di-acylated derivatives : Controlled by limiting acylating agent stoichiometry.
- Decarboxylated products : Minimized by maintaining pH >4 during hydrolysis.
Emerging Methodologies
Biocatalytic Synthesis
Recent advances use lipases for enantioselective synthesis:
- Candida antarctica lipase B : Converts γ-keto esters to acids with 94% ee.
- Solvent : Ionic liquids (e.g., [BMIM][BF₄]).
Photochemical Activation
UV light (254 nm) accelerates Friedel-Crafts reactions by generating reactive acyl radicals, reducing catalyst loading by 40%.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-methoxyphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized forms.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Halogen substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reagents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and halogenated aromatic compounds .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
This compound has been studied for its efficacy in treating neurodegenerative diseases. It acts as an inhibitor of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme implicated in the metabolic pathway associated with neurodegenerative disorders such as Alzheimer's disease and Huntington's chorea. By inhibiting this enzyme, the compound may help modulate neuroinflammation and excitotoxicity, which are critical factors in these diseases .
Case Study: Neuroprotective Effects
A study demonstrated that derivatives of 4-(3-Chloro-4-methoxyphenyl)-4-oxobutanoic acid significantly reduced neuronal cell death in models of excitotoxicity. The compound's ability to inhibit KYN-3-OHase was linked to decreased levels of quinolinic acid, a neurotoxin associated with neurodegeneration .
Chemical Synthesis
Building Block for Complex Molecules:
In organic synthesis, this compound serves as a versatile building block for the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and specificity.
Synthetic Routes:
The synthesis typically involves:
- Formation of the aromatic intermediate through electrophilic aromatic substitution.
- Construction of the butanoic acid moiety via aldol condensation or similar methods.
- Coupling reactions under controlled conditions to yield the final compound.
Biological Research
Biological Activity:
Research has indicated that this compound exhibits anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases. Its mechanism involves the modulation of cytokine production and inflammatory pathways, suggesting potential applications in treating conditions like arthritis and other inflammatory disorders .
Case Study: Inhibition of Cytokine Release
In vitro studies showed that treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests its potential role as an anti-inflammatory agent .
Data Table: Applications Overview
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Inhibitor of KYN-3-OHase for neurodegenerative diseases | Neuroprotection, reduced excitotoxicity |
| Chemical Synthesis | Building block for complex pharmaceuticals | Development of new therapeutic agents |
| Biological Research | Anti-inflammatory properties | Treatment of inflammatory diseases |
Mechanism of Action
The mechanism by which 4-(3-Chloro-4-methoxyphenyl)-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(3-Chloro-4-methoxyphenyl)-4-oxobutanoic acid with analogous derivatives, emphasizing substituent effects on physicochemical properties, reactivity, and applications.
Chlorophenyl-Substituted Derivatives
- Electronic Effects: The methoxy group in the target compound donates electron density via resonance, reducing acidity compared to nitro-substituted analogs (e.g., 4-(4-methoxy-2-nitrophenylamino)-4-oxobutanoic acid, where the nitro group increases acidity and hyperpolarizability) .
- Biological Relevance: Chlorophenyl derivatives are common in drug intermediates. For example, 4-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid (MW 310.78) exhibits modified pharmacokinetics due to the piperazine moiety, enhancing blood-brain barrier penetration .
Amino- and Fluorophenyl-Substituted Derivatives
- Reactivity: The amino group in 4-(4-aminophenyl)-4-oxobutanoic acid facilitates nucleophilic reactions, making it a versatile intermediate for heterocyclic synthesis (e.g., triazoles) .
- Fluorine Effects: Fluorine’s electronegativity enhances polarity and bioavailability. For instance, 4-(4-fluorophenyl)-4-oxobutanoic acid (CAS 366-77-8) is used in radiopharmaceuticals due to its stability under physiological conditions .
Piperazine- and Heterocyclic-Modified Derivatives
- Pharmacological Potential: Piperazine derivatives exhibit affinity for serotonin and dopamine receptors. The target compound lacks this moiety, limiting its CNS applications compared to these analogs .
Bulky Aromatic and Cycloalkyl Derivatives
Biological Activity
4-(3-Chloro-4-methoxyphenyl)-4-oxobutanoic acid, also known by its CAS number 39496-87-2, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H13ClO3. The compound features a chloro and methoxy group attached to a phenyl ring, which influences its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H13ClO3 |
| Molecular Weight | 244.68 g/mol |
| CAS Number | 39496-87-2 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The presence of the chloro and methoxy groups enhances its lipophilicity, facilitating membrane penetration and interaction with cellular components.
- Antioxidant Activity : Studies indicate that the compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular environments. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
- Cytotoxic Effects : Research has shown that this compound can induce apoptosis in cancer cell lines. In vitro studies demonstrated that the compound decreased cell viability in various cancer models, including breast and colon cancer cells, by activating apoptotic pathways .
- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes involved in metabolic processes, which can lead to altered cellular functions and contribute to its anticancer effects .
Case Studies
Several studies have evaluated the biological effects of this compound:
- Study on Cancer Cell Lines : A study conducted on MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cells revealed that treatment with the compound at concentrations ranging from 10 to 100 µM resulted in a dose-dependent decrease in cell viability. The mechanism was linked to increased levels of cleaved caspase-3, indicating apoptosis induction .
- Antioxidant Assessment : In another study, the antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays. Results showed that it effectively reduced DPPH radical levels, demonstrating its potential as a natural antioxidant .
Summary of Biological Activities
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 4-(3-Chloro-4-methoxyphenyl)-4-oxobutanoic acid, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where succinic anhydride reacts with 3-chloro-4-methoxyphenyl derivatives in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis, ester intermediates (e.g., ethyl esters) are hydrolyzed under acidic or basic conditions to yield the free acid. Critical optimization steps include:
- Catalyst stoichiometry : Excess AlCl₃ (1.5–2.0 eq.) ensures complete acylation .
- Purification : Rigorous drying of intermediates (e.g., removing methanol via rotary evaporation) is essential to avoid side reactions .
- Yield improvement : Refluxing in anhydrous solvents (e.g., dichloromethane) under inert atmospheres minimizes decomposition .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how should data interpretation address structural ambiguities?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the ketone carbonyl (δ ~200–210 ppm in ¹³C) and methoxy protons (δ ~3.8 ppm in ¹H). Overlapping peaks from aromatic protons require 2D-COSY or HSQC for resolution .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Adjust mobile phase pH to 2.5 (with 0.1% TFA) to enhance peak symmetry .
- X-ray crystallography : SHELXL refinement resolves structural ambiguities (e.g., hydrogen bonding networks). Use TWINABS for twinned crystals .
Advanced Research Questions
Q. How do structural modifications at the 3-chloro and 4-methoxy positions influence the compound's biological activity, based on structure-activity relationship (SAR) studies?
- Methodological Answer :
- Chloro substitution : Replacing the 3-chloro group with fluorine (as in 4-(2-fluorophenyl) analogs) reduces steric hindrance, enhancing binding to enzymes like cyclooxygenase-2 (COX-2) .
- Methoxy position : Shifting the methoxy group to the 3-position (e.g., 4-(3-methoxyphenyl) derivatives) decreases metabolic stability due to increased susceptibility to demethylation .
- Quantitative SAR (QSAR) : Hammett constants (σ) for substituents correlate with logP values, predicting bioavailability. Chloro (σ = 0.23) and methoxy (σ = -0.27) groups balance lipophilicity and electronic effects .
Q. What crystallographic challenges arise when determining the solid-state structure of this compound, and how can SHELXL refinement parameters be adjusted for improved resolution?
- Methodological Answer :
- Disorder handling : The methoxy group may exhibit rotational disorder. Use PART and EADP instructions in SHELXL to model split positions .
- Hydrogen bonding : O-H···O interactions between carboxylic acid dimers require DFIX restraints to maintain geometry.
- Data collection : High-resolution synchrotron data (d ≤ 0.8 Å) mitigate absorption errors from chlorine atoms .
Q. How does the compound's stability vary under oxidative or hydrolytic conditions, and what analytical protocols validate degradation pathways?
- Methodological Answer :
- Oxidative stability : Exposure to H₂O₂ or O₃ degrades the ketone moiety to carboxylic acid derivatives. Monitor via LC-MS (m/z shifts of +16 Da for hydroxylation) .
- Hydrolytic stability : Acidic conditions (pH < 2) cleave the methoxy group, while basic conditions (pH > 10) decarboxylate the acid. Use ¹H NMR to track methoxy proton loss (δ 3.8 ppm) .
- Protocols : Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC sampling .
Q. What in silico strategies (e.g., molecular docking, QSAR) predict the compound's interaction with biological targets, and how do these models align with experimental bioassay data?
- Methodological Answer :
- Molecular docking : AutoDock Vina simulates binding to COX-2 (PDB: 3LN1). The chloro group forms halogen bonds with Leu⁵³⁰, while the methoxy group stabilizes hydrophobic interactions .
- QSAR validation : Comparative molecular field analysis (CoMFA) of IC₅₀ values against thiazolidinedione derivatives shows R² > 0.85 for predictive models .
- Bioassay alignment : In vitro COX-2 inhibition assays (IC₅₀ = 12 µM) correlate with docking scores (ΔG = -9.2 kcal/mol), validating the computational model .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
